Enhanced Lipophilicity and Membrane Permeability
2-Chloro-4-fluoro-benzamidine exhibits a calculated partition coefficient (cLogP) of 1.028, representing a 2.9-fold increase in lipophilicity relative to the parent benzamidine (cLogP 0.357) . This enhanced lipophilicity is also greater than that of the mono-fluorinated analog 4-fluorobenzamidine (ACD/LogP 0.87) [1]. The increased cLogP value indicates improved membrane permeability, a key parameter for achieving adequate oral bioavailability and cellular uptake in drug candidates [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.028 |
| Comparator Or Baseline | Benzamidine: cLogP = 0.357; 4-Fluorobenzamidine: ACD/LogP = 0.87 |
| Quantified Difference | 2.9-fold increase vs. benzamidine; 1.2-fold increase vs. 4-fluorobenzamidine |
| Conditions | Calculated partition coefficient (cLogP) using standard cheminformatic methods. |
Why This Matters
Higher lipophilicity can translate to better passive diffusion across biological membranes, making 2-Chloro-4-fluoro-benzamidine a more suitable starting point for lead optimization campaigns targeting intracellular or CNS targets.
- [1] ChemSpider. 4-Fluorobenzamidine. ACD/LogP: 0.87. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
